molecular formula C9H7ClN2OS B250567 2-(2-chloroanilino)-1,3-thiazol-4-one

2-(2-chloroanilino)-1,3-thiazol-4-one

Cat. No.: B250567
M. Wt: 226.68 g/mol
InChI Key: WSJNVJNVVOOKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroanilino)-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 2-chloroanilino group and at position 4 with a ketone moiety. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity. The compound serves as a precursor for synthesizing derivatives like Schiff bases, which exhibit antimicrobial and anticancer properties . Its synthesis typically involves condensation reactions, such as the Hantzsch method, where thiourea derivatives react with α-halo ketones or esters .

The 2-chloroanilino substituent introduces an electron-withdrawing group (EWG), enhancing the compound's reactivity and biological activity. Structural studies using X-ray crystallography (e.g., SHELX programs) confirm its planar thiazole ring and tautomeric behavior, which influence its interactions with biological targets .

Properties

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

2-(2-chloroanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13)

InChI Key

WSJNVJNVVOOKGP-UHFFFAOYSA-N

SMILES

C1C(=O)N=C(S1)NC2=CC=CC=C2Cl

Isomeric SMILES

C1C(=O)N=C(S1)NC2=CC=CC=C2Cl

Canonical SMILES

C1C(=O)N=C(S1)NC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Thiazol-4-one Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Notes
2-(2-Chloroanilino)-1,3-thiazol-4-one 2-(2-Cl-C₆H₄NH), 4-one 225.68 Planar thiazole ring; tautomerism observed
5-(4-Hydroxy-3-methoxybenzylidene) derivative 5-(4-OH-3-OCH₃-C₆H₃CH=) 357.48 Extended conjugation; benzylidene enhances π-stacking
[1,1'-Biphenyl]-4-yl derivative 5-(Biphenyl-4-carbonyl) 390.90 Bulky biphenyl group; increased hydrophobicity
2-(Naphthalen-1-ylamino) derivative 2-(Naphthalen-1-ylamino) 267.34 Large aromatic substituent; potential π-π interactions
5-[(3-Chlorophenyl)methyl] derivative 5-(3-Cl-C₆H₄CH₂) 335.82 Chlorobenzyl group; enhanced lipophilicity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Derivatives with EWGs (e.g., Cl, NO₂) exhibit stronger antimicrobial activity due to increased electrophilicity. For example, para-chloro substituents improve inhibitory effects against bacteria compared to methoxy groups .
  • Tautomerism: The base compound and its analogs (e.g., 2-(4-methoxyanilino) derivative) exhibit prototropic tautomerism, affecting hydrogen bonding and crystal packing .
Table 2: Antimicrobial Activity of Thiazol-4-one Derivatives
Compound Microbial Inhibition (Zone of Inhibition, mm) Key Findings
Schiff base derivatives G⁺ bacteria: 18–22; G⁻ bacteria: 16–20 2-Chloroanilino group enhances activity vs. E. coli
5-(4-Hydroxy-3-methoxybenzylidene) Fungi: 14–18; Bacteria: 12–16 Synergistic effect of hydroxyl and methoxy groups
5-[(3-Chlorophenyl)methyl] derivative G⁺: 20–24; G⁻: 18–22 Chlorine at meta position retains potency

Mechanistic Insights:

  • The 2-chloroanilino group disrupts bacterial cell membranes via hydrophobic interactions, while Schiff base derivatives inhibit enzyme activity by chelating metal ions .
  • Bulky substituents (e.g., biphenyl) may reduce solubility but improve target binding affinity in anticancer applications .

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